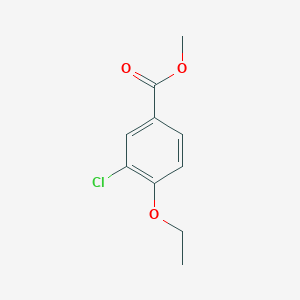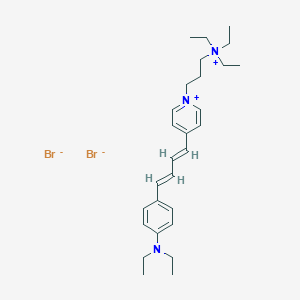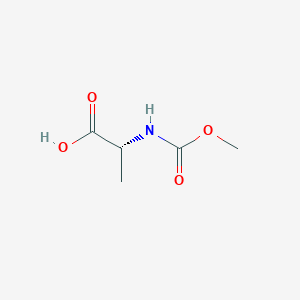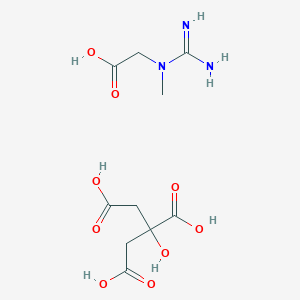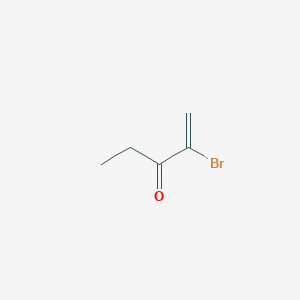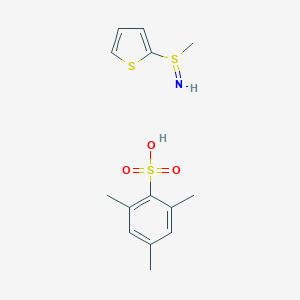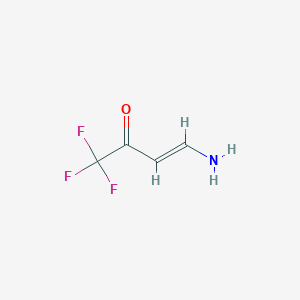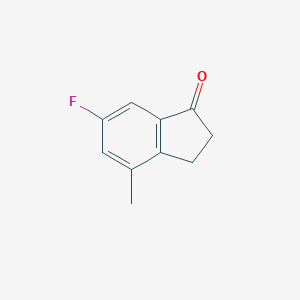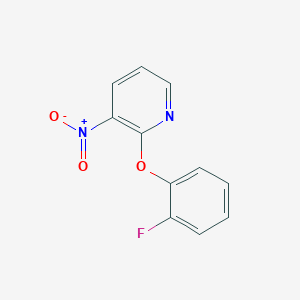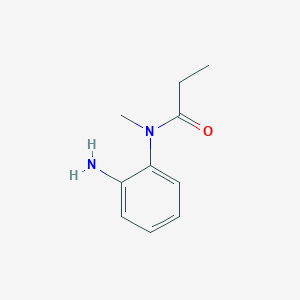
N-(2-aminophenyl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminophenyl)-N-methylpropanamide is a chemical compound that belongs to the class of amides. It is also known as N-(2-amino-1-methyl-2-oxoethyl) benzeneacetamide or N-methyl-2-(2-aminophenyl) propanamide. This compound has been widely studied for its various applications in scientific research, including its potential use as a drug for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(2-aminophenyl)-N-methylpropanamide involves its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, N-(2-aminophenyl)-N-methylpropanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
N-(2-aminophenyl)-N-methylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of adhesion molecules, which play a role in the inflammatory response. Additionally, N-(2-aminophenyl)-N-methylpropanamide has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-aminophenyl)-N-methylpropanamide in lab experiments include its ability to reduce inflammation, pain, and fever, making it a useful tool for studying the inflammatory response. Additionally, its ability to reduce the production of reactive oxygen species makes it a useful tool for studying oxidative stress. However, the limitations of using N-(2-aminophenyl)-N-methylpropanamide in lab experiments include its potential toxicity and its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-aminophenyl)-N-methylpropanamide. One direction is to further investigate its potential use as a drug for the treatment of various diseases, including arthritis, fever, and pain. Another direction is to investigate its potential use as a tool for studying the inflammatory response and oxidative stress. Additionally, future studies could investigate the potential toxicity of N-(2-aminophenyl)-N-methylpropanamide and its effects on various cell types.
Synthesemethoden
The synthesis of N-(2-aminophenyl)-N-methylpropanamide can be achieved through the reaction of N-methyl-2-(2-bromoethyl) propanamide with 2-aminobenzeneacetamide. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure N-(2-aminophenyl)-N-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-aminophenyl)-N-methylpropanamide has been extensively studied for its potential use as a drug for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of diseases such as arthritis, fever, and pain.
Eigenschaften
CAS-Nummer |
169330-11-4 |
|---|---|
Produktname |
N-(2-aminophenyl)-N-methylpropanamide |
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-7-5-4-6-8(9)11/h4-7H,3,11H2,1-2H3 |
InChI-Schlüssel |
INHBHUYKJITFKQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C1=CC=CC=C1N |
Kanonische SMILES |
CCC(=O)N(C)C1=CC=CC=C1N |
Synonyme |
Propanamide, N-(2-aminophenyl)-N-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



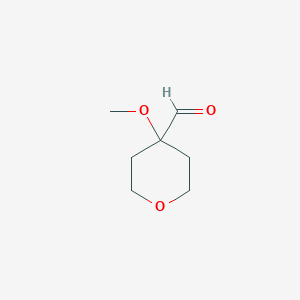
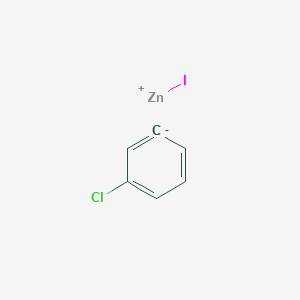

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)
